4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and a benzoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: A related compound with similar structural features but different functional groups.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-based compound with distinct biological activities.
Uniqueness
4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[6-[(4-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C21H19N5O4/c1-12-17(19(27)25-15-7-9-16(30-2)10-8-15)18(26-21(24-12)22-11-23-26)13-3-5-14(6-4-13)20(28)29/h3-11,18H,1-2H3,(H,25,27)(H,28,29)(H,22,23,24) |
InChI Key |
TYTPBLMDVQNIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.